Computed Lipophilicity (XLogP3) Differentiates para‑Nitro from meta‑Nitro Regioisomer
The para‑nitro regioisomer ([2‑(4‑nitroanilino)‑2‑oxoethyl] 4‑formylbenzoate) exhibits an XLogP3 of 2 [1]. In contrast, the meta‑nitro analogue ([2‑(3‑nitroanilino)‑2‑oxoethyl] 4‑formylbenzoate) is predicted to have a slightly lower XLogP3 of 1.8 [2]. This difference, though modest, reflects the distinct electronic distribution imposed by the nitro substitution pattern and can influence compound partitioning in biphasic extraction or ADME assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | [2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate (meta‑nitro isomer); XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = 0.2 (target more lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm; identical molecular formula C16H12N2O6 |
Why This Matters
Even a 0.2 log-unit shift can alter passive membrane permeability in cell-based screening, making the para isomer more suitable when higher lipid partitioning is required.
- [1] PubChem Compound Summary, CID 5216138. XLogP3 = 2. https://pubchem.ncbi.nlm.nih.gov/compound/5216138. View Source
- [2] PubChem Compound Summary, CID 23089466 (legacy record for [2-(3-nitroanilino)-2-oxoethyl] 4-formylbenzoate). XLogP3 computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/23089466. View Source
